REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]1[CH2:12][C:11](=[O:13])[C:10]2[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=2[O:8]1.Cl.C([O:24]N=O)CC(C)C>C(O)C>[OH:24][C:12]1[C:11](=[O:13])[C:10]2[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=2[O:8][C:7]=1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][OH:1]
|
Name
|
2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
OCCCCCC1OC2=C(C(C1)=O)C=CC=C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
ADDITION
|
Details
|
water is then added
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal phase is dried by addition of anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent an oil
|
Type
|
CUSTOM
|
Details
|
is obtained which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography with silica gel column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(OC2=C(C1=O)C=CC=C2)CCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.2 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |